3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid
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Overview
Description
A sulfonic acid-based naphthylazo dye used as a coloring agent for foodstuffs and medicines and as a dye and chemical indicator. It was banned by the FDA in 1976 for use in foods, drugs, and cosmetics. (From Merck Index, 11th ed)
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Related Azo Dyes : A study by Thomas and Adegoke (2022) discussed the synthesis of tetracyclic mono azo dyes related to 3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid. These dyes demonstrated solvatochromic behavior and potential applications as solvatochromic probes, food, and drug color additives (Thomas & Adegoke, 2022).
Chemical Analysis and Detection
- Boron Determination : Aznárez and Mir (1985) synthesized derivatives of this compound for the spectrophotometric determination of boron in natural waters and vegetable matter, showing its usefulness in analytical chemistry (Aznárez & Mir, 1985).
Environmental and Industrial Applications
- Hydrolysis in Industrial Effluents : A study on the hydrolysis of similar naphthalene sulphonic acids in industrial effluents was conducted by Rossinelli, Thies, and Richarz (2007), highlighting the relevance of these compounds in industrial waste management (Rossinelli, Thies, & Richarz, 2007).
- Adsorption Potentiometry in Food Analysis : Xiao and Jin (1993) developed a method for determining trace copper in food using a complex of a similar azo compound, demonstrating its potential in food safety analysis (Xiao & Jin, 1993).
properties
CAS RN |
642-59-1 |
---|---|
Product Name |
3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid |
Molecular Formula |
C20H14N2O10S3 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H14N2O10S3/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
IRPXADUBAQAOKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |
Other CAS RN |
642-59-1 |
synonyms |
Acid Red 27 Amaranth Dye AR27 Compound Azorubin S C.I. Acid Red 27 C.I. Food Red 9 Compound, AR27 FD and C Red No. 2 Red Dye No. 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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